ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2095516-97-3
VCID: VC11548297
InChI: InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(3-11)6(8)10-9-5/h3H,2H2,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H7ClN2O3
Molecular Weight: 202.59 g/mol

ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate

CAS No.: 2095516-97-3

Cat. No.: VC11548297

Molecular Formula: C7H7ClN2O3

Molecular Weight: 202.59 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate - 2095516-97-3

Specification

CAS No. 2095516-97-3
Molecular Formula C7H7ClN2O3
Molecular Weight 202.59 g/mol
IUPAC Name ethyl 5-chloro-4-formyl-1H-pyrazole-3-carboxylate
Standard InChI InChI=1S/C7H7ClN2O3/c1-2-13-7(12)5-4(3-11)6(8)10-9-5/h3H,2H2,1H3,(H,9,10)
Standard InChI Key NWCGVHPIECPPMM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=NNC(=C1C=O)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole ring (a five-membered aromatic structure with two adjacent nitrogen atoms) substituted at four positions:

  • Position 1: A phenyl group (C6H5\text{C}_6\text{H}_5) attached to the nitrogen atom.

  • Position 3: An ethyl ester group (COOCH2CH3\text{COOCH}_2\text{CH}_3).

  • Position 4: A formyl group (CHO\text{CHO}).

  • Position 5: A chlorine atom (Cl\text{Cl}).

This arrangement confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Key Physicochemical Data

PropertyValue
Molecular FormulaC13H11ClN2O3\text{C}_{13}\text{H}_{11}\text{ClN}_2\text{O}_3
Molecular Weight278.69 g/mol
IUPAC NameEthyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate
SMILESCCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2
InChI KeyIQXMWLSTWYGEGZ-UHFFFAOYSA-N
LogP (Predicted)~2.1 (moderate lipophilicity)
Hydrogen Bond Acceptors5
Rotatable Bonds5

The compound’s moderate lipophilicity (LogP2.1\text{LogP} \approx 2.1) suggests balanced solubility in both aqueous and organic media, making it suitable for diverse synthetic applications.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves a multi-step sequence:

  • Pyrazole Ring Formation:
    Cyclocondensation of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, phenylhydrazine may react with ethyl acetoacetate under acidic conditions to form a 1-phenylpyrazole intermediate.

  • Formylation at Position 4:
    Introduction of the formyl group (CHO\text{CHO}) via the Vilsmeier-Haack reaction, using phosphorus oxychloride (POCl3\text{POCl}_3) and dimethylformamide (DMF\text{DMF}).

  • Chlorination at Position 5:
    Electrophilic chlorination using reagents like sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or Nchlorosuccinimide\text{N}-chlorosuccinimide (NCS) under controlled conditions.

Optimization Challenges

  • Regioselectivity: Ensuring correct substitution patterns during cyclocondensation requires precise temperature and catalyst control.

  • Functional Group Compatibility: The ethyl ester group may hydrolyze under strongly acidic or basic conditions, necessitating mild reaction environments.

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s functional groups enable targeted modifications:

  • Formyl Group: Participates in Schiff base formation, enabling conjugation with amines to create hydrazones or imines.

  • Ethyl Ester: Hydrolyzable to a carboxylic acid for further derivatization (e.g., amidation).

  • Chloro Group: Amenable to nucleophilic aromatic substitution with thiols or amines.

Comparative Analysis with Structural Analogues

Ethyl 5-Chloro-4-Formyl-1-Methyl-1H-Pyrazole-3-Carboxylate

Replacing the phenyl group with a methyl group (CH3\text{CH}_3) yields a simpler analogue (C8H9ClN2O3\text{C}_8\text{H}_9\text{ClN}_2\text{O}_3, MW 217 Da) . Key differences include:

PropertyPhenyl DerivativeMethyl Derivative
Molecular Weight278.69 g/mol217 Da
Lipophilicity (LogP)~2.1~0.98
Synthetic ComplexityHigher (due to phenyl group)Lower
Cost (per gram)$558$165–$2,398

The phenyl derivative’s increased lipophilicity enhances membrane permeability, favoring bioavailability in drug candidates .

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